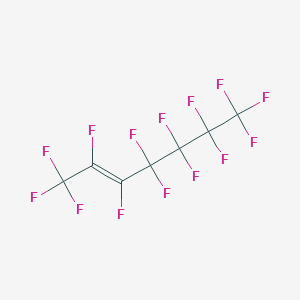
Pigment Violet 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pigment Violet 2 is a synthetic colorant known for its bright violet hue. It is commonly used in the cosmetics industry as a color additive and is derived from coal tar. This pigment is regulated by the Food and Drug Administration in the United States and is classified as a drug and cosmetic colorant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pigment Violet 2 can be synthesized from manganese oxide and phosphoric acid by heating at various temperatures. The reaction conditions, such as the ratio of phosphorus to manganese and the heating temperature, significantly affect the color and properties of the pigment. For instance, samples heated at 500°C with a phosphorus to manganese ratio of 2:3 exhibit a high a* value and low b* value, corresponding to a violet color .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving 3-amino-N-ethyl carbazole in an organic solvent and then undergoing a series of chemical reactions to achieve the desired pigment properties .
Analyse Des Réactions Chimiques
Types of Reactions: Pigment Violet 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the pigment’s properties and enhancing its stability and color intensity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include different shades of violet pigments, which can be further processed to achieve specific color properties and stability .
Applications De Recherche Scientifique
Pigment Violet 2 has a wide range of scientific research applications. In chemistry, it is used as a colorant in various analytical techniques. In biology, it serves as a staining agent for visualizing cellular structures. In medicine, it is explored for its potential antimicrobial and anticancer properties. In the industry, it is used in the production of cosmetics, plastics, and paints .
Mécanisme D'action
The mechanism of action of Pigment Violet 2 involves its interaction with molecular targets and pathways within cells. For instance, it can inhibit the expression of specific proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. The pigment’s structure allows it to interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
- Pigment Violet 1
- Pigment Violet 3
- Pigment Violet 27
Comparison: Pigment Violet 2 is unique due to its specific synthetic route and the resulting color properties. Compared to Pigment Violet 1 and Pigment Violet 3, this compound offers better stability and a more vibrant violet hue. Pigment Violet 27, on the other hand, has different chemical properties due to its distinct synthesis process involving copper ferrocyanide .
This compound stands out for its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
1326-04-1 |
|---|---|
Formule moléculaire |
C120H141MoN8O23PW |
Poids moléculaire |
2374.2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








